3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide
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Overview
Description
3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including hydroxyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Amide Bond: Reacting an appropriate carboxylic acid derivative with a methylamine derivative under suitable conditions.
Hydroxylation: Introducing the hydroxyl group through oxidation reactions.
Methoxylation: Adding methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or as a lead compound in drug development.
Industry: Possible applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide: Lacks the methyl group on the aromatic ring.
3-Hydroxy-N-methoxy-3-(4-methylphenyl)-N-methylpropanamide: Lacks the methoxy group on the aromatic ring.
Uniqueness
The presence of both methoxy and methyl groups on the aromatic ring, along with the hydroxyl group, makes 3-Hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-hydroxy-N-methoxy-3-(3-methoxy-4-methylphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C13H19NO4/c1-9-5-6-10(7-12(9)17-3)11(15)8-13(16)14(2)18-4/h5-7,11,15H,8H2,1-4H3 |
InChI Key |
CEUMBUJZLWQALC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)N(C)OC)O)OC |
Origin of Product |
United States |
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